Rigidity and Linker Length: Alkyne (4-Aminobut-2-yn-1-ol) vs. Alkene (4-Aminobut-2-en-1-ol) vs. Alkane (4-Amino-1-butanol)
In PROTAC development, linker rigidity is a key determinant of ternary complex stability and degradation efficiency. 4-Aminobut-2-yn-1-ol, containing an internal alkyne, provides a fully linear, rigid scaffold with a C≡C bond angle of 180° and a bond length of approximately 1.20 Å, compared to the more flexible, bent geometry of an alkene (C=C bond angle ~120°, length ~1.34 Å) or the freely rotating, non-linear conformation of an alkane (C-C bond angle ~109.5°, length ~1.54 Å) . This rigidity minimizes conformational entropy loss upon ternary complex formation, potentially enhancing target protein degradation efficiency [1].
| Evidence Dimension | Linker geometry and flexibility |
|---|---|
| Target Compound Data | C≡C bond angle: 180°; bond length: ~1.20 Å; restricted rotation |
| Comparator Or Baseline | Alkene (4-aminobut-2-en-1-ol): C=C bond angle ~120°, length ~1.34 Å; Alkane (4-amino-1-butanol): C-C bond angle ~109.5°, length ~1.54 Å, free rotation |
| Quantified Difference | Alkyne provides a linear, rigid scaffold with a 60° difference in bond angle vs. alkane and restricted rotation vs. both comparators. |
| Conditions | Inferred from fundamental chemical bonding principles and PROTAC design literature. |
Why This Matters
Rigidity can reduce the entropic penalty of ternary complex formation, potentially improving PROTAC potency and selectivity, making 4-aminobut-2-yn-1-ol a preferred linker for targets requiring precise spatial orientation.
- [1] Bondeson, D. P., Smith, B. E., Burslem, G. M., Buhimschi, A. D., Hines, J., Jaime-Figueroa, S., ... & Crews, C. M. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 25(1), 78-87. View Source
